molecular formula C11H18Cl2N2 B1404835 [1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride CAS No. 1423991-72-3

[1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride

Cat. No.: B1404835
CAS No.: 1423991-72-3
M. Wt: 249.18 g/mol
InChI Key: UXQWTBMZQUASNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride is a chemical compound supplied as a dihydrochloride salt to enhance its stability and solubility for research purposes . It features a cyclopentyl group directly linked to a pyridin-4-yl ring system through a quaternary carbon center, which is also bonded to a methanamine group . The molecular formula is C 11 H 18 Cl 2 N 2 and it has a molecular weight of 249.18 g/mol . Compounds containing the pyridin-4-yl group are of significant interest in medicinal chemistry and drug discovery. Research into similar structures has explored their potential as modulators of biological targets, with patents disclosing pyridin-4-yl derivatives for the investigation of various diseases . The specific stereochemistry and amine functional groups of this compound make it a valuable building block for the synthesis of more complex molecules and for probing biological pathways in vitro . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(1-pyridin-4-ylcyclopentyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c12-9-11(5-1-2-6-11)10-3-7-13-8-4-10;;/h3-4,7-8H,1-2,5-6,9,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQWTBMZQUASNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyridin-4-yl Intermediate

The synthesis begins with the preparation or functionalization of the pyridine ring at the 4-position. This often involves selective substitution reactions on pyridine to introduce the cyclopentyl group. The key steps include:

  • Starting Material: Pyridine or a substituted pyridine derivative.
  • Functionalization: Introduction of a leaving group or reactive site at the 4-position to enable subsequent coupling (e.g., halogenation or lithiation at the 4-position).
  • Cyclopentylation: Reaction of the pyridin-4-yl intermediate with a cyclopentyl-containing reagent, such as cyclopentylmethanamine or its precursor, under controlled conditions.

Cyclopentylmethanamine Coupling

The coupling of the pyridin-4-yl intermediate with cyclopentylmethanamine is a critical step. Typical conditions include:

  • Use of solvents such as methanol or tert-butanol.
  • Catalysts or bases like potassium carbonate to facilitate nucleophilic substitution.
  • Temperature control: reactions may proceed at room temperature over 12–24 hours or under microwave irradiation at elevated temperatures (120–160 °C) for shorter durations (10–30 minutes).
  • Alternative solvent-free direct heating methods have also been reported for related pyridine derivatives, though with variable yields.

Formation of the Dihydrochloride Salt

After the synthesis of the free base [1-(Pyridin-4-yl)cyclopentyl]methanamine, the compound is converted into its dihydrochloride salt by:

  • Treatment with hydrochloric acid (HCl) in an appropriate solvent such as dioxane or methanol.
  • Stirring at ambient temperature (approximately 20 °C) for 12 hours.
  • Isolation of the dihydrochloride salt by concentration and precipitation.
  • Purification by recrystallization or filtration to obtain a high-purity solid form.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Pyridin-4-yl functionalization Halogenating agents (e.g., NBS, I2), bases, solvents Selective substitution at 4-position
Cyclopentylmethanamine coupling Cyclopentylmethanamine, K2CO3, t-BuOH or MeOH, microwave or conventional heating Nucleophilic substitution or coupling
Salt formation HCl in dioxane or MeOH, room temperature, 12 h Formation of dihydrochloride salt

Analytical and Purification Techniques

  • Chromatography: Silica gel chromatography is commonly used to purify intermediates and final products after reaction workup.
  • Extraction: Organic solvent extraction (e.g., ethyl acetate, dichloromethane) is employed to separate organic phases from aqueous layers.
  • Drying Agents: Anhydrous sodium sulfate (Na2SO4) is used to dry organic extracts.
  • Concentration: Reduced pressure evaporation to remove solvents.
  • Recrystallization: Final purification step to obtain crystalline dihydrochloride salt.

Research Findings and Optimization

  • Microwave irradiation significantly reduces reaction times for coupling steps compared to conventional heating, improving throughput and sometimes yields.
  • Solvent choice impacts reaction efficiency; tert-butanol and methanol are preferred for their polarity and ability to dissolve reactants and bases.
  • The use of catalytic amounts of acids or bases can influence the selectivity and yield of the coupling and salt formation steps.
  • Industrial-scale synthesis may involve batch reactors with optimized temperature and stirring control to maximize yield and purity, often employing catalysts to enhance reaction rates.

Summary Table of Preparation Methods

Preparation Step Method Description Advantages Limitations
Pyridin-4-yl Intermediate Formation Halogenation or lithiation followed by substitution Selective functionalization Requires controlled conditions
Coupling with Cyclopentylmethanamine Nucleophilic substitution in polar solvents, microwave or conventional heating Faster reaction under microwave; good yields Some methods yield moderate product amounts
Dihydrochloride Salt Formation Acid-base reaction with HCl in dioxane or MeOH Stable, isolable salt form Requires careful pH control

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridin-4-yl group can participate in nucleophilic substitution reactions, where various nucleophiles replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives, such as pyridine N-oxides.

    Reduction: Formation of reduced derivatives, such as amines and alcohols.

    Substitution: Formation of substituted pyridinyl derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine:

    Pharmaceutical Research: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridin-4-yl group plays a crucial role in binding to these targets, while the cyclopentylmethanamine moiety influences the compound’s overall activity and selectivity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

a) 1-(Pyridin-4-yl)cyclopropanamine Dihydrochloride

  • Structure : Cyclopropane ring instead of cyclopentane.
  • The molecular weight is significantly lower (~179.05 g/mol for cyclopropane analogs vs. ~270–325 g/mol for cyclopentyl derivatives) .
  • Implications : Cyclopropane derivatives may exhibit faster metabolic clearance due to reduced steric hindrance.

b) [3-(Aminomethyl)cyclopentyl]methanamine Dihydrochloride

  • Structure: Cyclopentyl ring with an additional aminomethyl group.
  • Molecular weight: 201.14 g/mol .
  • Implications : Increased hydrogen-bonding capacity could improve interactions with hydrophilic targets.

Aromatic Substitution Variants

a) 1-(2-Methylphenyl)-1-pyridin-4-ylmethanamine Dihydrochloride

  • Structure : Phenyl group replaces cyclopentyl, with a 2-methyl substituent.
  • Key Differences : Planar phenyl group enhances π-π stacking but reduces three-dimensionality. Molecular weight: 271.18 g/mol .
  • Implications : Improved affinity for aromatic-rich binding pockets (e.g., kinase ATP sites).

b) Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine Dihydrochloride

  • Structure : Trifluoromethylphenyl group instead of cyclopentyl.
  • Key Differences : The electron-withdrawing trifluoromethyl group increases hydrophobicity and metabolic stability. Molecular weight: 325.15 g/mol .
  • Implications : Enhanced bioavailability in lipophilic environments (e.g., CNS targets).

Halogenated Derivatives

a) 1-[1-(2,5-Dichlorophenyl)cyclopentyl]methanamine Hydrochloride

  • Structure : Cyclopentyl ring with a dichlorophenyl substituent.
  • Key Differences : Chlorine atoms introduce steric bulk and electronic effects, altering binding kinetics. Molecular weight: 280.6 g/mol .
  • Implications: Potential for improved selectivity in halogen-binding enzyme pockets.

b) (4-Chloropyridin-3-yl)methanamine Hydrochloride

  • Structure : Chlorinated pyridine ring.
  • Key Differences : Chlorine at the 4-position of pyridine modifies electronic density, affecting base strength. Molecular weight: 179.05 g/mol .
  • Implications : Increased stability against oxidative degradation.

Salt Form and Stereochemical Variants

a) (S)-1-(2-Methoxypyridin-4-yl)ethanamine Hydrochloride

  • Structure : Chiral center at the ethanamine group with a methoxy-substituted pyridine.
  • Key Differences : Stereochemistry (S-configuration) influences enantioselective interactions. Methoxy group enhances solubility via hydrogen bonding. Molecular weight: ~220–230 g/mol .
  • Implications : Critical for targets with stereospecific binding requirements (e.g., GPCRs).

b) Dihydrochloride Salts vs. Monohydrochlorides

  • General Trend : Dihydrochloride salts (common in the target compound and analogs like ) improve aqueous solubility but may reduce membrane permeability compared to free bases.

Research Implications

  • Pharmacological Applications : The cyclopentyl-pyridinyl scaffold offers a versatile platform for designing modulators of ion channels or neurotransmitter receptors, where flexibility and aromaticity are critical .
  • SAR Insights : Substituents on the pyridine ring (e.g., halogens, methyl, methoxy) and ring size (cyclopentyl vs. phenyl) allow fine-tuning of electronic properties, solubility, and target affinity.

Biological Activity

[1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyridine ring and a cyclopentyl group, which contribute to its unique biological properties. Its structural formula is represented as follows:

C12H16N2 2HCl\text{C}_{12}\text{H}_{16}\text{N}_2\text{ }2\text{HCl}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator in several biochemical pathways:

  • Enzyme Inhibition : It has been noted for its ability to inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : In vitro studies have shown that the compound can inhibit the growth of various bacterial strains.
  • Antitumor Effects : Preliminary studies suggest potential efficacy against certain cancer cell lines, indicating its role in cancer treatment.
  • Neuroprotective Properties : The compound may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Case Studies

  • Antitumor Activity : A study evaluated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM across different cell lines.
  • Neuroprotection : In a model of oxidative stress-induced neuronal injury, the compound demonstrated protective effects at concentrations of 1–10 µM, significantly reducing cell death compared to controls.

Data Table: Summary of Biological Activities

Activity TypeTest SystemConcentration RangeObserved Effect
AntimicrobialBacterial strains10–100 µMInhibition of growth
AntitumorCancer cell lines5–15 µMReduced viability
NeuroprotectionNeuronal cells1–10 µMDecreased oxidative stress-induced death

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the efficacy of this compound. Modifications in the pyridine ring or cyclopentyl group have been shown to enhance or diminish biological activity.

Example Study on SAR

A systematic investigation into various analogs revealed that substitutions at the 4-position of the pyridine ring significantly impacted both antimicrobial and antitumor activities. Compounds with larger substituents tended to exhibit increased potency.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing [1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride?

  • Methodology :

  • Step 1 : Synthesize the cyclopentyl-pyridinyl intermediate via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) to attach the pyridinyl group to a brominated cyclopentane precursor .
  • Step 2 : Introduce the methanamine group via reductive amination using sodium cyanoborohydride (NaBH₃CN) in the presence of ammonium acetate .
  • Step 3 : Convert the free base to the dihydrochloride salt by treating with HCl gas in anhydrous ethanol, followed by recrystallization from ethanol/ether .
    • Key reagents : Pd(PPh₃)₄, NaBH₃CN, HCl gas.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical techniques :

  • HPLC : Use a Primesep 100 column (C18, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (gradient elution) to assess purity (>98%) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺: ~237.1 Da) .
  • NMR : Verify cyclopentyl and pyridinyl proton environments (¹H NMR: δ 8.4–8.6 ppm for pyridinyl protons; δ 1.8–2.2 ppm for cyclopentyl protons) .

Q. What environmental conditions affect the stability of this compound during storage?

  • Stability assessment :

  • Conduct accelerated degradation studies under varying pH (3–9), temperature (4°C, 25°C, 40°C), and humidity (40–80% RH) for 30 days. Monitor degradation via HPLC and FTIR .
  • Critical findings : The compound is hygroscopic; store in airtight containers under inert gas (N₂) at 4°C. Avoid exposure to light due to potential photodegradation of the pyridinyl moiety .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological framework :

  • Step 1 : Synthesize analogs with substitutions on the cyclopentyl ring (e.g., fluorine at the 4-position) or pyridinyl nitrogen (e.g., methyl groups) to modulate lipophilicity and receptor binding .
  • Step 2 : Evaluate biological activity (e.g., receptor binding assays, enzyme inhibition) and correlate with computational docking studies (e.g., AutoDock Vina) to identify key interactions .
  • Step 3 : Use multivariate analysis (e.g., PCA) to resolve conflicting activity data caused by steric effects or solvent polarity .

Q. How can contradictory data on this compound’s biochemical activity be resolved?

  • Resolution strategies :

  • Reproducibility checks : Standardize assay conditions (e.g., buffer pH, ion concentration) to minimize variability. For example, receptor binding assays should use Tris-HCl (pH 7.4) with 1 mM MgCl₂ .
  • Data normalization : Account for batch-to-batch variability in compound purity using internal standards (e.g., deuterated analogs) in LC-MS workflows .
  • Mechanistic studies : Employ isothermal titration calorimetry (ITC) to validate binding thermodynamics and rule out nonspecific interactions .

Q. What are the potential off-target interactions of this compound in cellular models?

  • Experimental design :

  • Step 1 : Perform a kinome-wide screen (e.g., Eurofins KinaseProfiler) to identify off-target kinase inhibition .
  • Step 2 : Use CRISPR-Cas9 knockout models to confirm target specificity in pathways like MAPK or PI3K-Akt .
  • Step 3 : Validate findings with competitive binding assays using fluorescent probes (e.g., FITC-labeled analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride
Reactant of Route 2
[1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.